Cas no 700861-92-3 (4-4-(4-ethylphenyl)piperazine-1-carbonylmorpholine)

4-4-(4-ethylphenyl)piperazine-1-carbonylmorpholine Chemical and Physical Properties
Names and Identifiers
-
- 4-4-(4-ethylphenyl)piperazine-1-carbonylmorpholine
- [4-(4-ethylphenyl)piperazin-1-yl]-morpholin-4-ylmethanone
- Z274554820
- (4-(4-ethylphenyl)piperazin-1-yl)(morpholino)methanone
- CHEMBL1351882
- SR-01000272696-1
- AKOS002244054
- HMS2657D19
- SMR000293651
- 4-(4-ethylphenyl)piperazinyl morpholin-4-yl ketone
- SR-01000272696
- MLS000675431
- 4-{[4-(4-ethylphenyl)-1-piperazinyl]carbonyl}morpholine
- F1757-0214
- 700861-92-3
-
- Inchi: 1S/C17H25N3O2/c1-2-15-3-5-16(6-4-15)18-7-9-19(10-8-18)17(21)20-11-13-22-14-12-20/h3-6H,2,7-14H2,1H3
- InChI Key: WYXCONYISJOAMT-UHFFFAOYSA-N
- SMILES: C(N1CCN(C2=CC=C(CC)C=C2)CC1)(N1CCOCC1)=O
Computed Properties
- Exact Mass: 303.19467705g/mol
- Monoisotopic Mass: 303.19467705g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 2
- Complexity: 355
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 36Ų
- XLogP3: 1.8
4-4-(4-ethylphenyl)piperazine-1-carbonylmorpholine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1757-0214-4mg |
4-[4-(4-ethylphenyl)piperazine-1-carbonyl]morpholine |
700861-92-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1757-0214-25mg |
4-[4-(4-ethylphenyl)piperazine-1-carbonyl]morpholine |
700861-92-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1757-0214-5μmol |
4-[4-(4-ethylphenyl)piperazine-1-carbonyl]morpholine |
700861-92-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1757-0214-2mg |
4-[4-(4-ethylphenyl)piperazine-1-carbonyl]morpholine |
700861-92-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1757-0214-15mg |
4-[4-(4-ethylphenyl)piperazine-1-carbonyl]morpholine |
700861-92-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1757-0214-3mg |
4-[4-(4-ethylphenyl)piperazine-1-carbonyl]morpholine |
700861-92-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1757-0214-1mg |
4-[4-(4-ethylphenyl)piperazine-1-carbonyl]morpholine |
700861-92-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1757-0214-10mg |
4-[4-(4-ethylphenyl)piperazine-1-carbonyl]morpholine |
700861-92-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1757-0214-10μmol |
4-[4-(4-ethylphenyl)piperazine-1-carbonyl]morpholine |
700861-92-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1757-0214-20mg |
4-[4-(4-ethylphenyl)piperazine-1-carbonyl]morpholine |
700861-92-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
4-4-(4-ethylphenyl)piperazine-1-carbonylmorpholine Related Literature
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
Additional information on 4-4-(4-ethylphenyl)piperazine-1-carbonylmorpholine
Recent Advances in the Study of 4-4-(4-ethylphenyl)piperazine-1-carbonylmorpholine (CAS: 700861-92-3)
The compound 4-4-(4-ethylphenyl)piperazine-1-carbonylmorpholine (CAS: 700861-92-3) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development.
One of the key findings from recent research is the compound's role as a modulator of specific neurotransmitter receptors. Preliminary in vitro studies have demonstrated its affinity for serotonin and dopamine receptors, suggesting potential applications in the treatment of neurological disorders such as depression and schizophrenia. The structural uniqueness of 4-4-(4-ethylphenyl)piperazine-1-carbonylmorpholine, characterized by the presence of both piperazine and morpholine moieties, contributes to its receptor-binding properties.
In addition to its neurological applications, recent investigations have explored the compound's potential as an anti-inflammatory agent. Studies utilizing animal models have shown that 4-4-(4-ethylphenyl)piperazine-1-carbonylmorpholine can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, through modulation of the NF-κB signaling pathway. These findings highlight its potential for treating inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Another area of interest is the compound's pharmacokinetic profile. Recent pharmacokinetic studies have revealed favorable absorption and distribution characteristics, with moderate plasma protein binding and good blood-brain barrier penetration. These properties make it a promising candidate for further preclinical and clinical development. However, challenges remain in optimizing its metabolic stability and minimizing potential off-target effects.
Future research directions include the development of derivatives with improved selectivity and efficacy, as well as the exploration of combination therapies. The integration of computational modeling and high-throughput screening techniques is expected to accelerate the discovery of novel analogs with enhanced therapeutic potential.
In conclusion, 4-4-(4-ethylphenyl)piperazine-1-carbonylmorpholine (CAS: 700861-92-3) represents a versatile scaffold with significant promise in multiple therapeutic areas. Continued research efforts are essential to fully elucidate its mechanisms of action and translate these findings into clinical applications.
700861-92-3 (4-4-(4-ethylphenyl)piperazine-1-carbonylmorpholine) Related Products
- 1362243-52-4(2-Methyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butan-2-ol)
- 98377-54-9(4-methyl-5-(pyridin-4-yl)-2,3-dihydro-1H-imidazol-2-one)
- 2138529-35-6(4-(propan-2-yl)-3-(1H-1,2,3-triazol-1-yl)cyclohexan-1-ol)
- 2172243-98-8(2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluoro-N-methylbutanamido-2-methylpropanoic acid)
- 2639421-79-5(4-(Difluoromethoxy)-2-fluoro-5-nitrobenzene-1-sulfonamide)
- 1448074-84-7(2-chloro-6-fluoro-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide)
- 2228202-02-4(2-(4-methoxypiperidin-4-yl)methyl-4-methylphenol)
- 954025-71-9(N-(5-chloro-2-methoxyphenyl)-N'-2-(2-phenylmorpholin-4-yl)ethylethanediamide)
- 1261542-62-4(Methyl 3-fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinate)
- 1806855-13-9(3-Chloro-6-(difluoromethyl)-4-hydroxy-2-methylpyridine)




